molecular formula C8H11N3OS B7737447 4-Ethyl-1-(2-furanylmethylene)thiosemicarbazide

4-Ethyl-1-(2-furanylmethylene)thiosemicarbazide

Cat. No.: B7737447
M. Wt: 197.26 g/mol
InChI Key: SRSVSAGXHKFOOZ-POHAHGRESA-N
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Description

4-Ethyl-1-(2-furanylmethylene)thiosemicarbazide is a chemical compound that has garnered attention due to its diverse biological activities. It is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure includes a furan ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(2-furanylmethylene)thiosemicarbazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: Thiosemicarbazide and 2-furanylmethylene aldehyde.

    Reaction Conditions: The reaction mixture is heated under reflux in ethanol for several hours.

    Product Isolation: The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-(2-furanylmethylene)thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The furan ring and thiosemicarbazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Ethyl-1-(2-furanylmethylene)thiosemicarbazide exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of carbonic anhydrase IX, an enzyme involved in tumor growth and survival . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

4-Ethyl-1-(2-furanylmethylene)thiosemicarbazide can be compared to other thiosemicarbazide derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the furan ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-[(Z)-furan-2-ylmethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-2-9-8(13)11-10-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H2,9,11,13)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSVSAGXHKFOOZ-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C\C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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